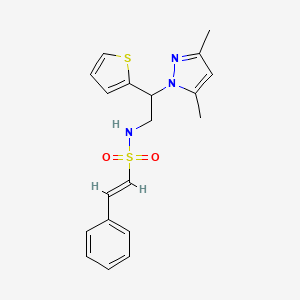

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S2/c1-15-13-16(2)22(21-15)18(19-9-6-11-25-19)14-20-26(23,24)12-10-17-7-4-3-5-8-17/h3-13,18,20H,14H2,1-2H3/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMWRSLIVDIIFI-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

This compound features a pyrazole ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide has been investigated in several studies, revealing its potential as an anti-inflammatory and anti-cancer agent.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism involves the suppression of NF-kB activation, which plays a crucial role in inflammation pathways.

Anticancer Activity

Preliminary studies have demonstrated that the compound possesses cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values for these cell lines were found to be in the micromolar range, indicating a potent anticancer effect. The compound's mechanism appears to involve apoptosis induction through the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases.

Table 1: Summary of Biological Activities

Case Studies

-

Anti-inflammatory Effects in Animal Models

- A study conducted on rats showed that administration of the compound significantly reduced paw edema induced by carrageenan. The results indicated a reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases.

-

Cytotoxicity in Cancer Cells

- In vitro experiments on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that treatment with varying concentrations of the compound led to dose-dependent cytotoxicity. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of pyrazole derivatives, including those that contain thiophene moieties. For instance, compounds with similar structures have shown promising results against various bacterial strains. The incorporation of the pyrazole and thiophene rings enhances the biological activity, making these compounds candidates for further development as antimicrobial agents .

Analgesic Properties

Research indicates that compounds containing pyrazole and thiophene structures exhibit analgesic effects. In animal models, derivatives similar to (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide have been tested for their ability to alleviate pain. For example, studies involving trisubstituted pyrazoles demonstrated significant analgesic activity in writhing and hot plate tests .

Cancer Research

The compound's unique structure may contribute to its potential as an anti-cancer agent. Pyrazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. Preliminary findings suggest that similar compounds can induce apoptosis in cancer cells, thus warranting further investigation into their mechanisms of action and efficacy in cancer therapy .

Structural Properties

Crystal Structure Analysis

The crystal structure of related pyrazole compounds has been analyzed using X-ray diffraction techniques. These studies reveal that the molecules form hydrogen bonds that contribute to the stability of the crystal lattice. Understanding these interactions can provide insights into the compound's reactivity and potential applications in drug design .

Material Science Applications

Polymer Chemistry

Compounds like (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide can be utilized in the synthesis of advanced materials. The incorporation of such functional groups into polymers can enhance properties such as thermal stability and mechanical strength. Research is ongoing to explore how these compounds can be integrated into polymer matrices for applications in coatings and composites .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs listed in (related to Drospirenone/Ethinyl Estradiol impurities) share partial motifs with the target compound but differ significantly in functional groups and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Diversity: The target compound’s pyrazole and sulfonamide groups distinguish it from analogs, which prioritize amine/alcohol and naphthalene systems.

Pharmacological Potential: Sulfonamides (target) are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas ’s amine/alcohol analogs may serve as metabolic intermediates or degradants .

Stereochemical Considerations: The (E)-configuration in the target compound’s ethenesulfonamide could influence molecular geometry and intermolecular interactions, a feature absent in the simpler, non-stereospecific analogs of .

Limitations:

- No direct biological or crystallographic data for the target compound are provided in the evidence. notes SHELX’s role in small-molecule crystallography, suggesting the target’s structure may have been resolved using this software, but specifics are unavailable .

- compounds are impurities rather than designed therapeutics, limiting functional comparisons.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide?

- Methodological Answer : The compound’s synthesis likely involves multi-step coupling of pyrazole, thiophene, and sulfonamide moieties. A common approach for pyrazole derivatives is cyclization using reagents like iodine and triethylamine in polar aprotic solvents (e.g., DMF), as demonstrated in the synthesis of 1,3,4-thiadiazole derivatives . For the sulfonamide group, coupling reactions with activated sulfonyl chlorides under anhydrous conditions are typical. Thiophene incorporation may follow nucleophilic substitution or cross-coupling strategies (e.g., Suzuki-Miyaura) .

Q. How is the stereochemical configuration of the ethenesulfonamide group confirmed experimentally?

- Methodological Answer : The (E)-configuration is confirmed via -NMR coupling constants (J values) between vinylic protons (typically ~15–16 Hz for trans-configuration). NOESY or COSY spectroscopy can resolve spatial proximity ambiguities. For example, in related sulfonamides, -NMR data showing no NOE between vinyl protons and adjacent substituents supports the (E)-form .

Q. What analytical techniques are critical for verifying the compound’s purity and structure?

- Methodological Answer :

- Elemental Analysis (CHNS) : Validates empirical formula (e.g., %C, %H, %N matching theoretical values) using instruments like the Vario MICRO CHNS analyzer .

- NMR Spectroscopy : - and -NMR identify functional groups and connectivity. For example, pyrazole protons typically appear as singlets at δ 2.2–2.5 ppm (methyl groups) and δ 6.0–6.5 ppm (aromatic protons) .

- HPLC-MS : Detects impurities (e.g., related sulfonamides or thiophene byproducts) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve this:

- Perform variable-temperature NMR to detect conformational changes.

- Compare experimental -NMR chemical shifts with DFT-calculated values for proposed structures.

- Use single-crystal X-ray diffraction (as in Acta Crystallographica reports) for unambiguous confirmation .

Q. What strategies optimize reaction yields during the cyclization of the pyrazole-thiophene intermediate?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency by stabilizing transition states. For example, DMF increases reaction rates in pyrazole synthesis compared to ethanol .

- Catalyst Screening : Triethylamine or iodine accelerates cyclization by facilitating sulfur elimination (e.g., S formation in thiadiazole synthesis) .

- Reaction Monitoring : TLC or in-situ IR spectroscopy identifies optimal stopping points to minimize byproducts .

Q. How do computational methods (e.g., DFT or MD simulations) aid in predicting the compound’s reactivity or binding interactions?

- Methodological Answer :

- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices or molecular electrostatic potential (MEP) maps. For example, the sulfonamide group’s electron-deficient sulfur atom may act as a hydrogen-bond acceptor .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) by analyzing binding free energy (MM-PBSA/GBSA) and residue-specific contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.